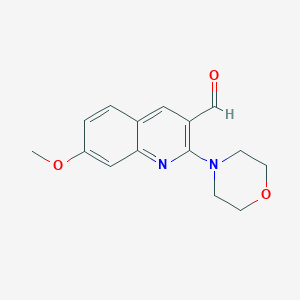

7-Methoxy-2-morpholinoquinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Methoxy-2-morpholinoquinoline-3-carbaldehyde” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Synthesis Analysis

The synthesis of quinoline derivatives like “this compound” often involves the use of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

Research on related compounds to 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde includes exploring their reactions and synthesis. For instance, Hull, Broek, and Swain (1975) examined the reactions of heterocycles with thiophosgene, focusing on various derivatives of methoxyquinoline and their transformation into other heterocyclic systems (Hull, Broek, & Swain, 1975). Similarly, Bałczewski et al. (1990) described the synthesis of aaptamine from dimethoxy-1-methylisoquinoline, indicating the importance of methoxyquinoline compounds in synthetic chemistry (Bałczewski, Mallon, Street, & Joule, 1990).

Photophysical and Quantum Chemical Studies

Vetokhina et al. (2013) investigated the ground and excited-state long-range prototropic tautomerization in a series of hydroxyquinoline-carbaldehydes, which are structurally related to this compound. Their work contributes to understanding the photophysics and quantum chemical properties of such compounds (Vetokhina, Nowacki, Pietrzak, Rode, Sobolewski, Waluk, & Herbich, 2013).

Coordination Chemistry and Biological Properties

The coordination chemistry of quinoline derivatives has been a subject of interest, as highlighted by the work of Ramachandran, Senthil Raja, Bhuvanesh, and Natarajan (2012). They synthesized and analyzed palladium(II) complexes of methoxy-dihydroquinoline-carbaldehyde thiosemicarbazones, examining their structural and biological properties (Ramachandran, Senthil Raja, Bhuvanesh, & Natarajan, 2012).

Potential in Drug Synthesis and Biological Evaluation

The synthesis and biological evaluation of quinoline derivatives, including those similar to this compound, are also noteworthy. Hamama, Ibrahim, Gooda, and Zoorob (2018) reviewed the chemistry of chloroquinoline-carbaldehydes and related analogs, emphasizing their significance in drug synthesis and biological evaluation (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Photochemical Reactions and DNA Alkylation

Research on compounds structurally akin to this compound also extends to photochemical reactions. Verga et al. (2010) explored the photogeneration and reactivity of naphthoquinone methides, which are related to the quinoline structure, focusing on their potential as purine selective DNA alkylating agents (Verga, Nadai, Doria, Percivalle, Di Antonio, Palumbo, Richter, & Freccero, 2010).

Propiedades

IUPAC Name |

7-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-3-2-11-8-12(10-18)15(16-14(11)9-13)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFAADLKUKWCSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928714.png)

![methyl 2-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2928720.png)

![N-[4-(1-Adamantyl)phenyl]acetamide](/img/structure/B2928721.png)

![2,4-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2928722.png)

![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2928727.png)

![2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2928734.png)